2-Chloro-4-(pyrrolidine-1-carbonyl)phenol
Overview
Description
“2-Chloro-4-(pyrrolidine-1-carbonyl)phenol” is a compound that contains a phenol group, a chloro group, and a pyrrolidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenol group, the chloro group, and the pyrrolidine ring . The spatial orientation of these groups could significantly influence the compound’s properties and reactivity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The phenol group could undergo reactions typical for phenols, such as EAS reactions. The pyrrolidine ring could participate in reactions typical for amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the phenol group could result in the compound having a relatively high boiling point due to the ability of phenols to form hydrogen bonds .Scientific Research Applications
Environmental Exposure and Bioaccumulation
A study identified various Phenolic Halogenated Compounds (PHCs) retained in human blood, potentially signaling industrial chemical exposure or natural origins. The research highlights the need to understand PHCs in biological systems due to their endocrine-disrupting potential. The study detected over 100 PHCs in human plasma, including monocyclic brominated or chlorinated phenol-, guaiacol-, and catechol-type compounds. The major compounds identified were 2,4,6-tribromophenol and pentachlorophenol, along with several metabolites, indicating the bioaccumulation and potential biological impact of these compounds (Hovander et al., 2002).
Biomedical Applications
Phenolic compounds and their derivatives have been extensively studied for their biomedical applications. In particular, the analytical characterization of these compounds plays a crucial role in complex toxicological cases. For instance, a study focused on the use of 1H NMR spectroscopy, GC-MS, and UPLC-MS/MS® for the identification and characterization of seven New Psychoactive Substances (NPS) in a toxicological context. This type of analysis is critical for understanding the pharmacological and toxicological profiles of phenolic compounds and their relevance in forensic and clinical toxicology (Ameline et al., 2019).
Environmental Health and Safety
Studies on the exposure to organophosphorus and pyrethroid pesticides highlight the significance of phenolic compounds in environmental health. For instance, research on South Australian preschool children revealed widespread chronic exposure to these pesticides, with phenolic compounds being key metabolites indicating exposure levels. Understanding the distribution, exposure routes, and health impacts of these metabolites is crucial for public health policy and regulation (Babina et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Compounds characterized by the pyrrolidine ring and its derivatives have been reported to have target selectivity . The targets can vary widely depending on the specific functional groups attached to the pyrrolidine ring .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Bioactive molecules characterized by the pyrrolidine ring and its derivatives have been reported to influence various biological activities . The compound may affect similar pathways, leading to downstream effects.
Result of Action
Compounds characterized by the pyrrolidine ring and its derivatives have been reported to have various biological activities . Therefore, it can be inferred that 2-Chloro-4-(pyrrolidine-1-carbonyl)phenol may have similar effects.
Properties
IUPAC Name |
(3-chloro-4-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-7-8(3-4-10(9)14)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQTVKWQIWHNQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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